molecular formula C21H18BrFN2O3S B298732 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide

2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide

Cat. No. B298732
M. Wt: 477.3 g/mol
InChI Key: MYEJETJVRHHMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide, also known as BFAA, is a chemical compound that has been extensively studied for its potential in scientific research. BFAA is a small molecule that belongs to the class of sulfonylureas and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide is not fully understood, but it is thought to work through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling. By inhibiting these enzymes, this compound may be able to reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows for easy access to intracellular targets. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide research. One area of interest is the development of this compound as a cancer treatment. Further studies are needed to determine the optimal dosing and administration of this compound for cancer therapy. Additionally, this compound could be studied further for its potential as a treatment for neurodegenerative diseases. Finally, the mechanism of action of this compound could be further explored to better understand its effects on various enzymes and signaling pathways.
Conclusion:
In conclusion, this compound is a small molecule that has been extensively studied for its potential as a therapeutic agent. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine to produce 4-bromobenzenesulfonyl benzylamine. The resulting compound is then reacted with 4-fluoroacetophenone in the presence of a base to yield this compound. The synthesis of this compound is relatively straightforward and can be performed on a small scale in a laboratory setting.

Scientific Research Applications

2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(4-fluorophenyl)acetamide has been studied extensively for its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.

properties

Molecular Formula

C21H18BrFN2O3S

Molecular Weight

477.3 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H18BrFN2O3S/c22-17-6-12-20(13-7-17)29(27,28)25(14-16-4-2-1-3-5-16)15-21(26)24-19-10-8-18(23)9-11-19/h1-13H,14-15H2,(H,24,26)

InChI Key

MYEJETJVRHHMND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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